molecular formula C12H11F3O4 B045117 Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate CAS No. 112811-68-4

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

Cat. No. B045117
M. Wt: 276.21 g/mol
InChI Key: WTKWXCRLEWADRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate has been extensively studied. For instance, Bauer et al. (1990) describe a two-step synthesis starting from key intermediates, highlighting the methodologies applicable for constructing similar compounds with detailed herbicidal properties comparisons (Bauer et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds akin to Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate has been elucidated using various spectroscopic and diffractometric techniques. Vogt et al. (2013) provide insights into the polymorphism of a related investigational pharmaceutical compound, showcasing the complexity of analyzing such molecular structures (Vogt et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate include transformations into other significant compounds through processes such as bioreduction. For example, Ren et al. (2019) demonstrated the stereoselective bioreduction of a related compound, showcasing the potential for producing chiral intermediates with high enantiopurity (Ren et al., 2019).

Scientific Research Applications

  • Indole Derivatives

    • Scientific Field : Pharmaceutical Sciences
    • Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods of Application : The methods of application vary depending on the specific derivative and its intended use. For example, some derivatives are used in the synthesis of drugs .
    • Results or Outcomes : The results also vary. For instance, some derivatives have shown inhibitory activity against influenza A .
  • Trifluoromethyl Group-Containing Drugs

    • Scientific Field : Pharmaceutical Chemistry
    • Application Summary : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for various diseases and disorders over the last 20 years .
    • Methods of Application : These drugs are synthesized using various methods, depending on the specific drug .
    • Results or Outcomes : The outcomes of these drugs have been positive, as they have been approved by the FDA .
  • Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound may be used as a starting reagent for the synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid .
    • Methods of Application : The compound is used in the synthesis of other compounds .
    • Results or Outcomes : The results of this application are not specified .
  • Ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound was used for the synthesis of 6,7,8-trifluoro-5-hydroxy-2-methylchromone, 1-(3,4,5-trifluoro-2,6-dimethoxyphenyl)butane-1,3-dione, and its copper chelate .
    • Methods of Application : The compound is used in the synthesis of other compounds .
    • Results or Outcomes : The results of this application are not specified .
  • Ethyl 4,4,4-trifluoroacetoacetate

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α- trifluoromethyl-serine from chiral CF3-oxazolidines, which is derived from ETFAA .
    • Methods of Application : The compound is used in the synthesis of other compounds .
    • Results or Outcomes : The results of this application are not specified .
  • Alfa Chemistry

    • Scientific Field : Organofluorine Chemistry
    • Application Summary : Alfa Chemistry specializes in organofluorine chemistry and offers high quality Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate and related services .
    • Methods of Application : The compound is used in the synthesis of other compounds .
    • Results or Outcomes : The results of this application are not specified .
  • Ethyl 3-(2,4,5-trifluoro-3-methoxyphenyl)-3-oxopropanoate

    • Scientific Field : Organofluorine Chemistry
    • Application Summary : Alfa Chemistry specializes in organofluorine chemistry and offers high quality Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate and related services .
    • Methods of Application : The compound is used in the synthesis of other compounds .
    • Results or Outcomes : The results of this application are not specified .
  • Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

    • Scientific Field : Organic Chemistry
    • Methods of Application : The compound is used in the synthesis of other compounds .
    • Results or Outcomes : The results of this application are not specified .

properties

IUPAC Name

ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-3-19-9(17)5-8(16)6-4-7(13)11(15)12(18-2)10(6)14/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKWXCRLEWADRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442207
Record name Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

CAS RN

112811-68-4
Record name Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.